N-(4-bromophenyl)-4-(3-chlorobenzyl)-1-piperazinecarboxamide
説明
N-(4-bromophenyl)-4-(3-chlorobenzyl)-1-piperazinecarboxamide, also known as BRL-15572, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BRL-15572 is a piperazine derivative that acts as a selective antagonist of the 5-HT2C receptor.
作用機序
N-(4-bromophenyl)-4-(3-chlorobenzyl)-1-piperazinecarboxamide acts as a selective antagonist of the 5-HT2C receptor. This receptor is involved in the regulation of appetite, mood, and anxiety. By blocking this receptor, N-(4-bromophenyl)-4-(3-chlorobenzyl)-1-piperazinecarboxamide is able to reduce food intake, improve mood, and reduce anxiety.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-4-(3-chlorobenzyl)-1-piperazinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been found to increase the activity of dopamine neurons in the brain, which may contribute to its anxiolytic and antidepressant effects. N-(4-bromophenyl)-4-(3-chlorobenzyl)-1-piperazinecarboxamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons in the brain.
実験室実験の利点と制限
N-(4-bromophenyl)-4-(3-chlorobenzyl)-1-piperazinecarboxamide has a number of advantages for lab experiments. It is a selective antagonist of the 5-HT2C receptor, which makes it useful for studying the role of this receptor in various physiological and behavioral processes. Additionally, N-(4-bromophenyl)-4-(3-chlorobenzyl)-1-piperazinecarboxamide has been shown to have good bioavailability and is able to cross the blood-brain barrier, making it a useful tool for studying the effects of 5-HT2C receptor antagonists in the brain.
One limitation of N-(4-bromophenyl)-4-(3-chlorobenzyl)-1-piperazinecarboxamide is that it has a relatively short half-life, which may limit its usefulness in certain experiments. Additionally, N-(4-bromophenyl)-4-(3-chlorobenzyl)-1-piperazinecarboxamide has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.
将来の方向性
There are a number of future directions for research on N-(4-bromophenyl)-4-(3-chlorobenzyl)-1-piperazinecarboxamide. One area of research is the potential for N-(4-bromophenyl)-4-(3-chlorobenzyl)-1-piperazinecarboxamide as a treatment for obesity. Further studies are needed to determine the safety and efficacy of N-(4-bromophenyl)-4-(3-chlorobenzyl)-1-piperazinecarboxamide in humans for this application.
Another area of research is the potential for N-(4-bromophenyl)-4-(3-chlorobenzyl)-1-piperazinecarboxamide as a treatment for drug addiction. Studies have shown that N-(4-bromophenyl)-4-(3-chlorobenzyl)-1-piperazinecarboxamide can reduce cocaine self-administration in rats, but further studies are needed to determine its potential as a treatment for addiction in humans.
Finally, there is potential for N-(4-bromophenyl)-4-(3-chlorobenzyl)-1-piperazinecarboxamide as a tool for studying the role of the 5-HT2C receptor in various physiological and behavioral processes. Further studies are needed to fully understand the mechanisms of action of N-(4-bromophenyl)-4-(3-chlorobenzyl)-1-piperazinecarboxamide and its potential applications in research and medicine.
Conclusion:
In conclusion, N-(4-bromophenyl)-4-(3-chlorobenzyl)-1-piperazinecarboxamide is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The synthesis method of N-(4-bromophenyl)-4-(3-chlorobenzyl)-1-piperazinecarboxamide involves the reaction of 4-bromoaniline with 3-chlorobenzyl chloride in the presence of a base to form N-(4-bromophenyl)-3-chlorobenzylamine. N-(4-bromophenyl)-4-(3-chlorobenzyl)-1-piperazinecarboxamide acts as a selective antagonist of the 5-HT2C receptor and has been shown to have anxiolytic and antidepressant effects, reduce food intake and body weight, and reduce cocaine self-administration in rats. While N-(4-bromophenyl)-4-(3-chlorobenzyl)-1-piperazinecarboxamide has a number of advantages for lab experiments, its safety and efficacy in humans are not well-established. Future research is needed to fully understand the potential applications of N-(4-bromophenyl)-4-(3-chlorobenzyl)-1-piperazinecarboxamide in research and medicine.
科学的研究の応用
N-(4-bromophenyl)-4-(3-chlorobenzyl)-1-piperazinecarboxamide has been studied extensively for its potential therapeutic applications. It has been found to have anxiolytic and antidepressant effects in animal models. N-(4-bromophenyl)-4-(3-chlorobenzyl)-1-piperazinecarboxamide has also been shown to reduce food intake and body weight in rodents, making it a potential treatment for obesity. Additionally, N-(4-bromophenyl)-4-(3-chlorobenzyl)-1-piperazinecarboxamide has been studied for its potential in treating drug addiction, as it has been shown to reduce cocaine self-administration in rats.
特性
IUPAC Name |
N-(4-bromophenyl)-4-[(3-chlorophenyl)methyl]piperazine-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrClN3O/c19-15-4-6-17(7-5-15)21-18(24)23-10-8-22(9-11-23)13-14-2-1-3-16(20)12-14/h1-7,12H,8-11,13H2,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKYHOBYHOQLFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)C(=O)NC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。